molecular formula C20H19ClN2O2S B2862414 (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324325-42-9

(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2862414
CAS RN: 1324325-42-9
M. Wt: 386.89
InChI Key: NNHOJDQDEJFETH-UHFFFAOYSA-N
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Description

The compound (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound with potential applications in the field of medicinal chemistry . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The presence of characteristic peaks in these spectra can confirm the presence of the benzothiazole ring and the piperidine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to have a high melting point due to the presence of the aromatic ring. The presence of the piperidine moiety may make it a base .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. The thiazole ring in the compound can potentially act against various bacterial strains by inhibiting critical enzymes or disrupting cell wall synthesis. This application could be particularly valuable in developing new antibiotics in the face of rising antibiotic resistance .

Antitumor Activity

Compounds containing thiazole rings have shown promise in antitumor and cytotoxic activities. They can interfere with tumor cell proliferation and induce apoptosis. The specific compound may be researched for its efficacy against certain types of cancer cells, offering a new avenue for cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another area of interest. They can modulate the body’s inflammatory response, making them candidates for treating chronic inflammatory diseases such as arthritis or asthma .

Neuroprotective Effects

Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s. The compound could be investigated for its ability to protect neuronal cells from damage or death .

Antiviral Activity

Given the ongoing need for effective antiviral agents, the thiazole moiety’s potential to inhibit viral replication is significant. Research into this compound could focus on its ability to combat viral infections, possibly offering a new tool against viruses like influenza or HIV .

Analgesic Properties

Thiazole compounds have been reported to possess analgesic properties, providing pain relief without the side effects associated with traditional painkillers. This compound could be explored for its pain-relieving potential, which might lead to safer pain management options .

Antidiabetic Activity

Some thiazole derivatives have shown antidiabetic activity by influencing insulin release or glucose metabolism. Investigating this compound for its potential antidiabetic effects could contribute to better management of diabetes .

Antifungal Activity

Lastly, the antifungal activity of thiazole derivatives makes them candidates for treating fungal infections. The compound could be tested against various fungal pathogens, potentially leading to new antifungal medications .

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target proteins and resulting in the observed biological effects.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely depending on the specific pathway and target involved.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Future Directions

The future directions for research on this compound could include further exploration of its medicinal properties, particularly its anti-inflammatory activity. Additionally, its potential applications in other fields could also be explored .

properties

IUPAC Name

(3-chlorophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHOJDQDEJFETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

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